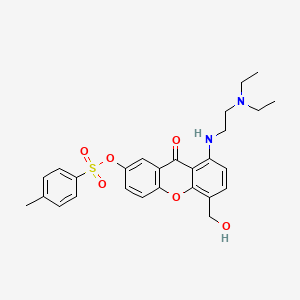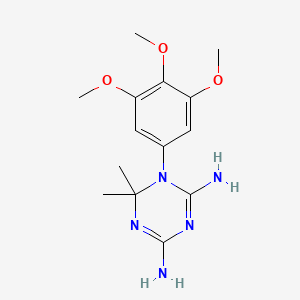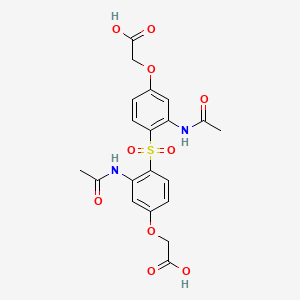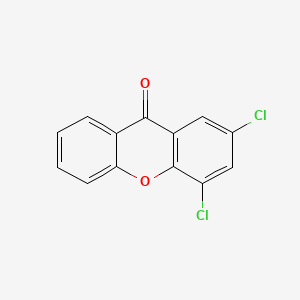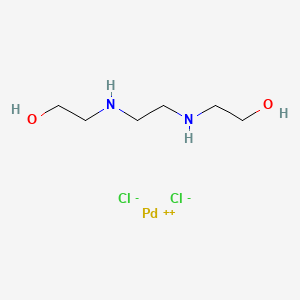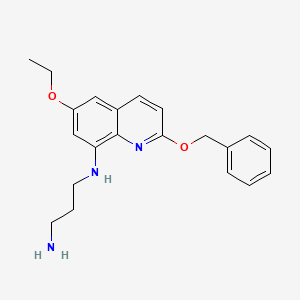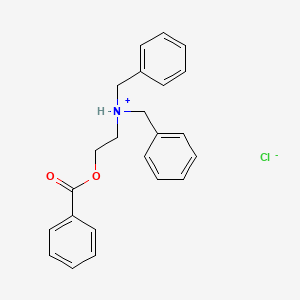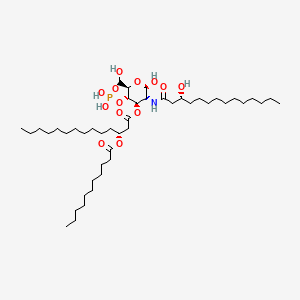
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2(R),3(R))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2®,3®)-: is a complex organic compound It is a derivative of D-glucose, modified with various functional groups, including a phosphate group and long-chain fatty acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting from D-glucose. The key steps include:
Deoxygenation: The 2-deoxy modification is achieved by selectively removing the hydroxyl group at the second position of D-glucose.
Phosphorylation: The 4-(dihydrogen phosphate) group is introduced via phosphorylation, often using reagents like phosphorus oxychloride or phosphoric acid.
Esterification: The 3-(3-((1-oxoundecyl)oxy)tetradecanoate) group is added through esterification, where an alcohol reacts with a carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Controlled reaction temperatures: to ensure selective reactions.
Use of catalysts: to increase reaction rates.
Purification steps: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules. Biology : Studied for its interactions with biological molecules and potential as a biochemical probe. Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Industry
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The long-chain fatty acid esters can interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
Comparison with Similar Compounds
D-Glucose derivatives: Compounds with similar glucose backbones but different functional groups.
Phosphorylated sugars: Compounds with phosphate groups attached to sugar molecules.
Fatty acid esters: Compounds with long-chain fatty acids esterified to various backbones.
Uniqueness: This compound’s uniqueness lies in its combination of a deoxy sugar, a phosphate group, and long-chain fatty acid esters, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
125034-35-7 |
|---|---|
Molecular Formula |
C45H86NO13P |
Molecular Weight |
880.1 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-undecanoyloxytetradecanoate |
InChI |
InChI=1S/C45H86NO13P/c1-4-7-10-13-16-19-21-24-27-30-36(48)33-39(49)46-42-44(43(59-60(53,54)55)38(35-47)57-45(42)52)58-41(51)34-37(31-28-25-22-20-17-14-11-8-5-2)56-40(50)32-29-26-23-18-15-12-9-6-3/h36-38,42-45,47-48,52H,4-35H2,1-3H3,(H,46,49)(H2,53,54,55)/t36-,37-,38-,42-,43-,44-,45-/m1/s1 |
InChI Key |
HBJRCOCXOSSPRA-MHMGBNDDSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


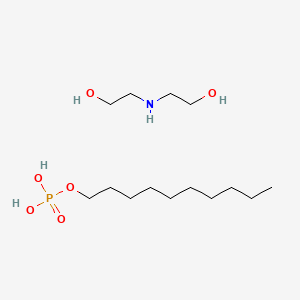
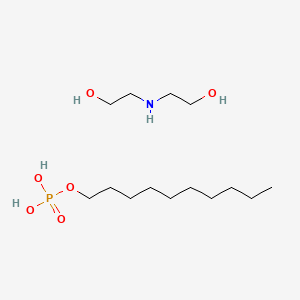
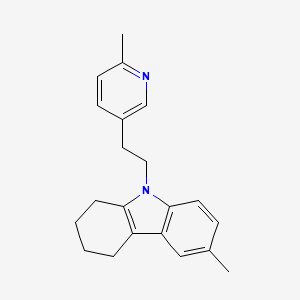
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)

